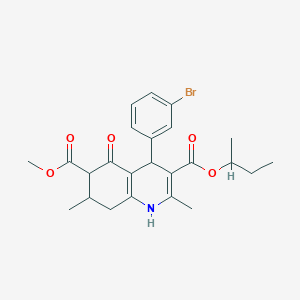![molecular formula C18H32N2O3 B6077939 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine, also known as AMPH, is a synthetic compound that has been widely used in scientific research. AMPH is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine acts as a selective inhibitor of the serine protease trypsin. It has been shown to bind to the active site of trypsin and inhibit its enzymatic activity. 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has also been shown to inhibit the activity of other serine proteases, including chymotrypsin and elastase.
Biochemical and Physiological Effects:
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of neurotransmitters in the brain. 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine in lab experiments is its selectivity for trypsin and other serine proteases. This makes it a useful tool for studying the function of these enzymes in vitro. However, the complex synthesis method and the high cost of 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine can be a limitation for its use in lab experiments.
Orientations Futures
For the use of 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine in scientific research include the development of new drugs and the exploration of structure-activity relationships.
Méthodes De Synthèse
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine can be synthesized by reacting 4-methylpentan-2-one with piperidine and then reacting the resulting compound with morpholine. The final product is purified by recrystallization. The synthesis of 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine is a complex process that requires expertise and specialized equipment.
Applications De Recherche Scientifique
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has been used in scientific research for various purposes, including as a biochemical tool to study the function of proteins, as a pharmacological tool to investigate the mechanism of action of drugs, and as a chemical probe to explore the structure-activity relationships of compounds. 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has been used in a wide range of research areas, including neuroscience, pharmacology, and medicinal chemistry.
Propriétés
IUPAC Name |
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-14(2)5-4-6-17-13-20(11-12-23-17)18(22)16-7-9-19(10-8-16)15(3)21/h14,16-17H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYTTMALRCVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)